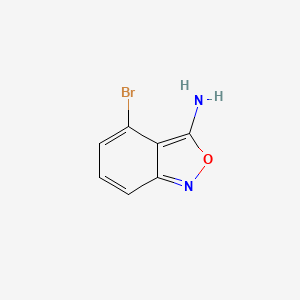

3-Amino-4-bromobenzisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,1-benzoxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKBOQKOCNYKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC(=C2C(=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Amino 4 Bromobenzisoxazole

Historical Development of Benzisoxazole Core Synthesis Relevant to 3-Amino-4-bromobenzisoxazole

The historical synthesis of the 1,2-benzisoxazole (B1199462) core, the foundational structure of this compound, has been a subject of study for over a century. rsc.org Early methods often relied on the cyclization of ortho-substituted aromatic precursors. A prevalent and long-standing method involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. e-journals.in This approach typically sees the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the C–O bond and close the isoxazole (B147169) ring. chim.it The efficiency of this reaction is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally facilitating the cyclization. chim.it

Another classical approach involves the formation of the N–O bond through the cyclization of o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it These foundational methods laid the groundwork for the development of more sophisticated and efficient syntheses of benzisoxazole derivatives. For instance, the bromination of 1,2-benzisoxazole-3-acetic acid has been a known route to introduce a bromine atom to the molecule. jst.go.jpcapes.gov.br

Contemporary Approaches for Constructing the this compound Framework

Modern synthetic strategies for this compound and related structures have evolved to offer greater efficiency, control, and access to a wider range of derivatives. These methods often build upon the classical approaches while incorporating new reagents and catalytic systems.

Multi-Step Linear Syntheses and Convergent Strategies

Both linear and convergent synthetic routes are employed for the construction of complex benzisoxazole derivatives.

Linear Synthesis: A multi-step linear synthesis might involve the sequential modification of a starting aromatic compound. For example, a synthesis could begin with the nitration and bromination of a phenol (B47542) derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzisoxazole ring. One reported synthesis of 3-amino-4-bromophenol (B174537), a potential precursor, involves a diazotization and bromination sequence followed by reduction. google.com

A notable convergent method for synthesizing the benzisoxazole scaffold is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. nih.gov This approach allows for the creation of the 3-substituted benzisoxazole core, which can then be further functionalized. nih.gov

Chemo- and Regioselective Considerations in Functionalized Benzisoxazole Synthesis

Achieving the desired chemo- and regioselectivity is a critical aspect of synthesizing functionalized benzisoxazoles like this compound.

Chemo- and Regioselectivity: The selective functionalization of the benzisoxazole ring is often challenging due to the presence of multiple reactive sites. For instance, in the synthesis of 3-aminobenzisoxazoles, controlling the reaction to favor N-O bond formation over other potential rearrangements is crucial. nih.gov A study on the synthesis of 3-aminobenzisoxazoles and 2-aminobenzoxazoles highlighted the significant influence of steric and electronic effects of substituents on the selective formation of the two isomers. nih.gov The use of directing groups can also be employed to control the regioselectivity of C-H functionalization reactions on heterocyclic systems. acs.org

Reaction Control: The choice of reagents and reaction conditions plays a pivotal role in directing the outcome of the synthesis. For example, in the synthesis of 3-aminosubstituted benzisoxazoles, starting from o-chlorobenzaldehydes, the conversion to 2-chloro-N-hydroxybenzimidoyl chlorides followed by substitution with cyclic amines and subsequent base-catalyzed cyclization provides the desired products in good yields. chim.it

Green Chemistry Principles and Sustainable Synthetic Route Design

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including benzisoxazoles.

Green Solvents and Catalysts: Researchers are exploring the use of greener solvents, such as water and ionic liquids, to replace hazardous organic solvents. preprints.orgscirp.org For instance, a microwave-assisted synthesis of 1,2-benzisoxazole derivatives has been reported using a basic ionic liquid as a catalyst, which can be reused for several cycles. acgpubs.org Ultrasound-assisted synthesis is another green approach that can enhance reaction rates and reduce the need for harsh conditions. preprints.org

Atom Economy and Waste Reduction: The development of one-pot synthesis and catalytic reactions that minimize the generation of waste is a key focus. researchgate.net An environmentally friendly pathway for the synthesis of various benzoxazole (B165842) derivatives has been developed using a molecular sieve as a catalyst, which avoids the use of hazardous reagents and reduces toxic waste. researchgate.net Electrochemical synthesis offers a sustainable alternative by using electrons as a "reagent," thereby avoiding large amounts of reagent waste. rsc.orgresearchgate.net

Precursor Functionalization and Late-Stage Introduction of Amino and Bromo Moieties

The introduction of the amino and bromo groups can be achieved either by starting with pre-functionalized precursors or through late-stage functionalization of the benzisoxazole core.

Precursor Functionalization: A common strategy involves using starting materials that already contain the required substituents or their precursors. For example, the synthesis of 3-amino-4-bromophenol from 3-nitro-4-aminophenol involves a diazotization reaction followed by bromination and then reduction of the nitro group. google.com This functionalized phenol could then be used to construct the benzisoxazole ring.

Late-Stage Functionalization: This approach involves introducing the functional groups after the core heterocyclic structure has been formed. This can be advantageous for creating a diverse library of compounds from a common intermediate. chemrxiv.org For instance, the bromination of 1,2-benzisoxazole-3-acetic acid can be used to introduce a bromine atom. jst.go.jp Similarly, amination reactions can be employed to introduce the amino group. The amination of 3-bromomethyl-1,2-benzisoxazole can afford 3-aminomethyl-1,2-benzisoxazole. jst.go.jp

Methodological Advancements in Scalable Synthesis of Benzisoxazole Derivatives

The development of scalable synthetic methods is crucial for the practical application of benzisoxazole derivatives in areas such as pharmaceuticals.

Advanced Chemical Transformations and Reactivity Profiles of 3 Amino 4 Bromobenzisoxazole

Reactivity at the Exocyclic Amino Group

The exocyclic amino group of 3-amino-4-bromobenzisoxazole is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrophilic Transformations: Acylation, Alkylation, and Sulfonylation

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and facilitate the reaction. For instance, the acylation of 2,4-diaminoanisole (B165692) with acetic anhydride (B1165640) has been shown to yield a mixture of acylated products. googleapis.com This type of transformation is crucial for the synthesis of amide derivatives.

Alkylation: Alkylation introduces an alkyl group onto the amino nitrogen. This can be accomplished using alkyl halides as alkylating agents. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to mixtures of mono- and dialkylated products. To address this, methods for selective mono-N-alkylation have been developed, such as the chelation of amino alcohols with 9-BBN to protect and activate the amine for a controlled reaction. organic-chemistry.org

Sulfonylation: This process involves the reaction of the amino group with a sulfonyl chloride (R-SO2Cl) to form a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry. The reaction conditions are analogous to those for acylation, typically requiring a base to proceed.

Nucleophilic Additions and Condensations Involving the Amino Moiety

The amino group can also act as a nucleophile in addition and condensation reactions with carbonyl compounds.

Primary and secondary amines are known to react with carbonyl compounds through nucleophilic addition to form hemiaminal intermediates. mdpi.com These intermediates can then undergo dehydration to form Schiff bases (imines). The stability of the hemiaminal and the equilibrium between the hemiaminal and the Schiff base are influenced by factors such as the structure of the reactants and the reaction conditions. mdpi.com For example, the condensation of 3-amino-1,2,4-triazole with aldehydes and isonitriles has been utilized to synthesize a diverse range of heterocyclic compounds. researchgate.net Similarly, the reaction of 3-amino-4-cyanofurazan undergoes condensation to form various energetic materials. rsc.org

Diazotization and Subsequent Transformations for Novel Functionalization

Diazotization of the primary aromatic amino group of this compound offers a versatile platform for introducing a wide array of functional groups. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. uobaghdad.edu.iqconicet.gov.ar

These diazonium salts are highly reactive intermediates and can undergo a variety of subsequent transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br), cyanide (CN), and others, using copper(I) salts as catalysts.

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction enables the formation of biaryl compounds through coupling with an aromatic hydrocarbon.

Azo Coupling: Diazonium salts can react with activated aromatic compounds to form azo compounds, which are known for their use as dyes and pigments. uobaghdad.edu.iq

The diazotization of aminopyrazoles and aminoimidazoles has been shown to be a key step in the synthesis of fused heterocyclic systems like pyrazolotriazinones and imidazotriazinones. conicet.gov.ar Similarly, the diazotization of 3-amino-4-amidoximinofurazan is a crucial step in the synthesis of novel energetic intermediates. sioc-journal.cn The specific conditions of the diazotization reaction, such as the nature of the acid and the temperature, can influence the outcome and the stability of the resulting diazonium salt. google.com

Reactivity of the Bromo Substituent

The bromine atom at the 4-position of the benzisoxazole ring is a valuable handle for introducing new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the site of the bromo substituent.

Suzuki-Miyaura Reaction: This powerful reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.comrsc.org It is widely used for the synthesis of biaryl compounds and is compatible with a broad range of functional groups. tcichemicals.commdpi.com The choice of ligands, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura reaction. rsc.org For instance, the use of potassium Boc-protected aminomethyltrifluoroborate has enabled the successful coupling with various aryl and heteroaryl chlorides. nih.gov

Sonogashira Reaction: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.orgresearchgate.net This method is a cornerstone for the synthesis of arylalkynes. researchgate.netrsc.org Recent advancements have focused on developing copper-free Sonogashira protocols to enhance the sustainability of the process. rsc.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and fast reaction times. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgspringernature.com This reaction is a versatile tool for the vinylation of aryl halides. nih.gov The presence of a base is necessary to neutralize the hydrogen halide formed during the reaction. scirp.org The development of highly active and recyclable palladium catalysts is an active area of research to improve the efficiency and sustainability of the Heck reaction. springernature.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | Pd catalyst, Base | Forms C(sp²)–C(sp²) bonds; wide functional group tolerance. tcichemicals.commdpi.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)–C(sp) bonds; essential for synthesizing arylalkynes. beilstein-journals.orgresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | Forms C(sp²)–C(vinyl) bonds; introduces vinyl groups. libretexts.orgnih.gov |

Copper-Catalyzed Amination and Arylation Reactions for C-N Bond Formation

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-catalyzed methods for forming carbon-heteroatom bonds.

Copper-Catalyzed Amination (Ullmann Condensation): This reaction involves the coupling of the aryl bromide with an amine in the presence of a copper catalyst and a base. It is a classic method for the formation of C-N bonds. rhhz.net The use of ligands can significantly improve the efficiency and substrate scope of the reaction. rhhz.netchemistryviews.org While aryl bromides and iodides are generally good substrates, aryl chlorides are often less reactive. mdpi.comencyclopedia.pub

Copper-Catalyzed Arylation: Copper catalysts can also mediate the arylation of various nucleophiles, including amines and other heteroatom-containing compounds. rsc.org These reactions often require a ligand to facilitate the coupling process. nih.gov The development of ligand-free systems and the use of greener solvents are ongoing areas of research to improve the sustainability of these transformations. encyclopedia.pubresearchgate.net

Table 2: Summary of Copper-Catalyzed C-N Bond Forming Reactions

| Reaction | Reagent | Catalyst System | Key Features |

| Amination | Amine | Cu catalyst, Base, often with a Ligand | Forms C(aryl)–N bonds; a fundamental transformation in organic synthesis. rhhz.netmdpi.com |

| Arylation | Various Nucleophiles | Cu catalyst, often with a Ligand | Introduces aryl groups to a variety of substrates. rsc.orgnih.gov |

Magnesium-Halogen Exchange and Other Organometallic Intermediates

The transformation of the aryl bromide in this compound into an organometallic intermediate, such as a Grignard reagent, is a key step for further functionalization. The magnesium-halogen exchange is a powerful method for this purpose, particularly for aromatic bromides that are electronically modified by other substituents.

Recent advancements have led to the development of highly efficient reagent systems for magnesium-halogen exchange, even on substrates with sensitive functional groups. researchgate.net The use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to greatly enhance the rate of Br-Mg exchange, allowing the reaction to proceed under mild conditions. researchgate.netwiley-vch.de These reagents are known to tolerate a wide array of functionalities including esters, nitriles, and even nitro groups. researchgate.netlboro.ac.uk

For this compound, the exchange reaction would involve treating the compound with a reagent like iPrMgCl·LiCl in an ethereal solvent like THF. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. researchgate.net The electron-rich nature of the benzene (B151609) ring, due to the activating amino group, might slow the exchange rate compared to electron-poor systems. acs.org However, the LiCl additive is known to break down passivating magnesium halide layers and increase the reactivity of the organomagnesium species, which should facilitate the transformation. acs.org

The resulting organomagnesium intermediate, a 3-amino-1,2-benzisoxazol-4-ylmagnesium halide, is a potent nucleophile. Its formation opens up a plethora of subsequent reactions. For instance, it can be reacted with various electrophiles to install new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzisoxazole ring. Potential challenges include the possibility of the ortho-amino group interfering with the reaction through chelation or by acting as a competitive reaction site. However, the functional group tolerance of modern exchange reagents suggests that these issues can often be overcome with careful optimization of reaction conditions. lboro.ac.ukacs.org

Table 1: General Conditions for Magnesium-Halogen Exchange on Functionalized Aryl Bromides

| Parameter | Condition | Rationale / Reference |

| Reagent | iPrMgCl·LiCl | "Turbo-Grignard" reagent; enhances reaction rate and functional group tolerance. researchgate.netwiley-vch.de |

| Solvent | THF | Common solvent for Grignard reagent formation and exchange reactions. lboro.ac.uk |

| Temperature | -78 °C to 25 °C | Low temperatures are often required to minimize side reactions with sensitive functional groups. researchgate.netlboro.ac.uk |

| Substrate Scope | Tolerates esters, nitriles, amides | The exchange is compatible with a wide range of functionalities. researchgate.net |

Reactivity of the Benzisoxazole Heterocyclic Ring System

The benzisoxazole ring, a fusion of benzene and an isoxazole (B147169) ring, exhibits a unique reactivity profile, allowing for transformations that involve either the benzene portion or the heterocyclic moiety.

Ring-Opening and Ring-Closing Metathesis Strategies

Olefin metathesis has become a cornerstone of complex molecule synthesis. While direct metathesis of the aromatic benzisoxazole core is not typical, these strategies can be applied to substituents attached to the ring system to build larger, more complex structures.

A notable application involves using a reduced benzisoxazole derivative as a scaffold for macrocyclization via Ring-Closing Metathesis (RCM). In a synthetic approach towards coleophomones, a reduced benzisoxazole was functionalized with two terminal alkene side chains. rsc.org Subsequent treatment with a second-generation Grubbs catalyst was attempted to forge an 11-membered macrocycle through RCM, demonstrating the utility of the benzisoxazole framework in directing the formation of complex macrocyclic architectures. rsc.org RCM is a powerful method for constructing rings from 5 to over 30 members and is compatible with a wide variety of functional groups. nih.gov

Conversely, the benzisoxazole ring itself can undergo ring-opening reactions under specific conditions. It has been demonstrated that 2,1-benzisoxazoles can be induced to open when treated with acids and rhodium complexes. nih.gov This process involves the cleavage of both C–O and N–O bonds of the isoxazole ring, leading to the formation of new, expanded ring systems through the insertion of other components. nih.gov This type of reactivity highlights the potential of the benzisoxazole core as a latent reactive species that can be "unmasked" under metallic or acidic promotion.

Electrophilic Aromatic Substitution on the Benzene Moiety (with regioselectivity)

The benzene portion of the benzisoxazole ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic rings. pageplace.de The position at which substitution occurs (regioselectivity) is governed by the electronic properties of the substituents already present on the ring.

In this compound, three directing influences must be considered:

The Fused Isoxazole Ring: The isoxazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivating effect generally directs incoming electrophiles to the 5- and 7-positions. rsc.org For instance, nitration of 1,2-benzisoxazole (B1199462) itself predominantly yields the 5-nitro isomer. rsc.org

The Amino Group (-NH₂): Located at the 3-position of the isoxazole ring, its influence extends to the fused benzene ring. As a powerful activating group, it directs incoming electrophiles to the positions ortho and para relative to the point of fusion, which corresponds to the 5- and 7-positions of the benzisoxazole system.

The Bromo Group (-Br): As a halogen, the bromo group is a deactivating but ortho, para-director. It is located at the 4-position, and would direct incoming electrophiles to the 5- and 7-positions (ortho and para to the C4a-C4 bond, respectively).

Considering these combined effects, there is a strong consensus among the directing groups. The amino group strongly activates the 5- and 7-positions, the bromo group directs to these same positions, and the inherent preference of the benzisoxazole ring also favors these sites. Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity at the 5- and 7-positions. The exact ratio of 5- versus 7-substitution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of Isoxazole Ring | Directing Effect of Amino Group | Directing Effect of Bromo Group | Overall Predicted Reactivity |

| 5 | Favored | Favored (para to fusion) | Favored (ortho to bromo) | Major Product |

| 6 | Disfavored | Disfavored | Disfavored | Minor/No Product |

| 7 | Favored | Favored (ortho to fusion) | Disfavored (meta to bromo) | Potential Product |

Cycloaddition Reactions Involving the Heterocyclic System

While [3+2] cycloaddition reactions are commonly employed to synthesize the benzisoxazole ring itself, the fully formed heterocyclic system can also participate in cycloaddition reactions, most notably as a diene component in [4+2] Diels-Alder reactions.

The benzisoxazole moiety can function as a 1-aza-1,3-butadiene system. This reactivity has been harnessed in the synthesis of quinolines. In one strategy, benzisoxazole, generated in situ from 2-azidobenzaldehyde, undergoes a Diels-Alder reaction with an electron-deficient dienophile like a fumarate (B1241708) ester. This [4+2] cycloaddition is followed by an aromatization step to yield highly substituted quinoline (B57606) dicarboxylates. This demonstrates that the C4-C5-C6-C7 diene system of the benzene part of the molecule can be engaged in cycloadditions, but more interestingly, the N=C-C=C system can act as an azadiene.

Older literature also supports the participation of benzisoxazole in Diels-Alder reactions with various dienophiles, leading to cycloadducts that can serve as precursors to other complex structures. The reaction of benzisoxazole with N-phenylmaleimide, for example, yields a mixture of endo- and exo-cycloadducts. This reactivity underscores the potential of the benzisoxazole scaffold as a building block in cycloaddition chemistry for the rapid construction of polycyclic nitrogen-containing frameworks.

Multi-Component Reaction Architectures Featuring this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The 3-amino group on the benzisoxazole ring provides a key nucleophilic handle that allows this scaffold to be incorporated into MCRs.

Heterocyclic amines are valuable components in a variety of condensation and MCRs. For instance, 3-aminobenzisoxazole has been shown to react with methyl propiolate. researchgate.net This reaction leads to the formation of condensed pyrimidone systems, specifically pyrimido[6,1-b]benzisoxazol-2-one and pyrimido[2,1-b]benzisoxazol-4-one. researchgate.net This transformation involves an initial Michael addition of the exocyclic amino group to the activated alkyne, followed by an intramolecular cyclization and condensation.

This type of reaction, where a simple amine and an activated π-system combine to build a new heterocyclic ring, is a foundational step in many MCRs. The ability of 3-aminobenzisoxazole to participate in such a sequence highlights its potential as a building block in more complex MCRs. By combining this compound with an aldehyde and an isocyanide (Ugi reaction) or with an aldehyde and a β-ketoester (Biginelli reaction), it is conceivable that novel, complex molecular architectures featuring the benzisoxazole core could be constructed, though specific examples for the bromo-substituted derivative are not prevalent in the reviewed literature.

Derivatization Strategies and Analogue Design from 3 Amino 4 Bromobenzisoxazole

Synthesis of Libraries of 3-Substituted Benzisoxazoles

The primary amino group at the 3-position of the benzisoxazole ring is a prime target for modification to generate extensive libraries of analogues. Standard organic transformations can be applied to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Key derivatization reactions at the 3-amino position include:

N-Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates produces the corresponding urea or thiourea derivatives. nih.govtubitak.gov.trchemicaljournal.in These moieties are recognized as privileged structures in medicinal chemistry due to their ability to form strong hydrogen bonds. chemicaljournal.inbiointerfaceresearch.com

These reactions are typically high-yielding and can be performed in parallel to rapidly generate a large number of distinct compounds from the common 3-amino-4-bromobenzisoxazole core. nih.gov

| Reaction Type | Reagent Class | Generic Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acyl Halide / Anhydride (B1165640) | R-COCl | Amide (-NHCOR) |

| N-Sulfonylation | Sulfonyl Halide | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| Urea Formation | Isocyanate | R-NCO | Urea (-NH-CO-NHR) |

| Thiourea Formation | Isothiocyanate | R-NCS | Thiourea (-NH-CS-NHR) |

Creation of Diverse 4-Substituted Benzisoxazole Analogues

The bromine atom at the 4-position is a synthetic handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability and broad substrate scope.

Common cross-coupling strategies applicable to the 4-bromo position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, introducing new aryl or vinyl groups. mdpi.comfishersci.co.uk

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent, forming a C-C triple bond. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a C-N bond, enabling the synthesis of 4-amino substituted derivatives. tcichemicals.comorganic-synthesis.comrsc.org

Cyanation: Introduction of a nitrile group (-CN) by reacting with a cyanide source. nih.govorganic-chemistry.org Non-toxic sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for safety and practicality. nih.govnih.gov

These transformations allow for the systematic exploration of the chemical space around the 4-position, which is crucial for tuning electronic properties and steric profiles.

| Reaction Name | Coupling Partner | Bond Formed | Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C(sp²)-C(sp²) | Aryl/Vinyl Group |

| Sonogashira Coupling | R-C≡CH | C(sp²)-C(sp) | Alkynyl Group |

| Buchwald-Hartwig Amination | R¹R²NH | C(sp²)-N | Amino Group |

| Cyanation | CN⁻ Source | C(sp²)-C | Nitrile Group |

Design and Synthesis of Fused Polycyclic Systems Incorporating Benzisoxazole Moieties

The dual reactivity of this compound allows it to be used as a building block for constructing more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can be designed to utilize both the amino and bromo functionalities.

One synthetic strategy involves a sequence of reactions. For example, a Sonogashira coupling at the 4-position introduces an alkyne, which can then undergo an intramolecular cyclization with the adjacent 3-amino group to form a fused pyridine (B92270) ring, yielding a pyridobenzisoxazole system.

Alternatively, the 3-aminobenzisoxazole core can undergo transannulation reactions. Research has shown that benzo[d]isoxazol-3-amines can react in a multicomponent cascade with ketones and enaminones to produce substituted pyrimidine (B1678525) rings fused to the original scaffold, forming pyrimidobenzisoxazole derivatives. researchgate.net These complex ring systems are of significant interest in drug discovery due to their rigid structures and potential for novel biological interactions.

Structure-Reactivity Relationship (SRR) Investigations on Derivatives

The chemical reactivity of the benzisoxazole core and its substituents is intrinsically linked to its electronic and steric properties. Investigations into these structure-reactivity relationships (SRR) provide fundamental insights for designing synthetic routes and predicting molecular stability.

Reactivity of the N-O Bond: The isoxazole (B147169) ring's N-O bond is susceptible to reductive cleavage. nih.govfau.edu The stability of this bond is influenced by the electronic nature of substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as those that might be installed at the 4-position (e.g., a nitrile via cyanation), can stabilize the N-O bond by decreasing electron density in the ring system. Conversely, electron-donating groups can make the bond more labile and prone to cleavage under certain conditions, such as catalytic hydrogenation. nih.govresearchgate.net

Reactivity of the C-Br Bond: The reactivity of the C4-Br bond in palladium-catalyzed cross-coupling reactions is also governed by the electronic environment. Substituents on the ring can affect the rate of oxidative addition, a key step in the catalytic cycle.

Studies exploring the acid stability of aryloxime linkers used in the synthesis of 3-aminobenzisoxazoles have shown that substituents play a critical role in the reaction mechanism, highlighting the importance of understanding these electronic effects. acs.org

Combinatorial Synthesis and High-Throughput Derivatization Methodologies

To efficiently explore the vast chemical space accessible from this compound, combinatorial synthesis and high-throughput methodologies are employed. These strategies enable the rapid creation of large, organized libraries of compounds for screening. nih.govresearchgate.net

A key approach is solid-phase synthesis . acs.orgnih.gov In a potential scheme, the this compound scaffold could be immobilized onto a solid support, such as a resin. For instance, the amino group could be attached to a linker on the resin, leaving the 4-bromo position available for derivatization. A diverse set of building blocks (e.g., various boronic acids for Suzuki coupling) could then be reacted in parallel in the wells of a microtiter plate. Subsequently, the 3-amino group could be deprotected and further functionalized with another set of diverse reagents. Finally, cleavage from the resin would release the library of purified final products. This method streamlines the synthesis and purification process, making it highly efficient for generating chemical diversity. acs.org The use of aryloxime resins has been specifically studied for the solid-phase synthesis of 3-aminobenzisoxazoles, demonstrating the compatibility of this scaffold with such techniques. acs.org

Sophisticated Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 Bromobenzisoxazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about connectivity, molecular structure, and dynamics.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Amino-4-bromobenzisoxazole, the aromatic region is expected to show signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would exhibit distinct chemical shifts and coupling patterns. The proton at C7, being adjacent to the bromine atom, would likely appear as a doublet. The proton at C5 would be a triplet (or doublet of doublets) due to coupling with both H6 and H7, and the proton at C6 would also appear as a doublet. The two protons of the primary amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming no accidental overlap. masterorganicchemistry.com The chemical shifts provide insight into the electronic environment of each carbon. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity. Carbons attached to nitrogen (C3) and oxygen (C7a) in the isoxazole (B147169) ring would also have characteristic downfield shifts. Studies on related heterocyclic systems, such as aminothiazoles and chromones, show that the carbons within the heterocyclic ring and those at the point of substitution are readily identifiable. asianpubs.org The specific shifts can be influenced by solvent polarity and intermolecular interactions. mdpi.comnih.gov

2D NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the H5-H6-H7 connectivity in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C5, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary (non-protonated) carbons, such as C3, C3a, C4, and C7a, by observing their long-range couplings to the assigned protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H5 | ~7.30 - 7.50 | dd | ~125 - 130 |

| H6 | ~7.10 - 7.30 | dd | ~120 - 125 |

| H7 | ~7.50 - 7.70 | d | ~115 - 120 |

| NH₂ | ~4.0 - 6.0 | br s | N/A |

| C3 | N/A | N/A | ~155 - 165 |

| C3a | N/A | N/A | ~118 - 122 |

| C4 | N/A | N/A | ~100 - 110 |

| C4a (fused) | N/A | N/A | ~140 - 145 |

| C7a (fused) | N/A | N/A | ~160 - 170 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental formula of a compound, providing strong evidence for its identity.

For this compound (C₇H₅BrN₂O), HRMS would confirm the molecular weight of approximately 213.03 g/mol . nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, which is a definitive indicator of the presence of a single bromine atom.

Analysis of the fragmentation pattern provides further structural confirmation. In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound might involve the initial loss of common neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the isoxazole ring, followed by further fragmentation of the brominated benzene ring.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺ | C₇H₅⁷⁹BrN₂O | 211.9639 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | C₇H₅⁸¹BrN₂O | 213.9619 | Molecular ion with ⁸¹Br isotope. Expected intensity ~97% of [M]⁺. |

| [M-CO]⁺ | C₆H₅⁷⁹BrN₂ | 183.9690 | Potential fragment from loss of carbon monoxide. |

| [M-HCN]⁺ | C₆H₄⁷⁹BrN O | 184.9585 | Potential fragment from loss of hydrogen cyanide. |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The FT-IR spectrum of this compound is expected to show several key absorption bands. The primary amino (-NH₂) group would give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching. researchgate.net The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1500-1700 cm⁻¹ is particularly diagnostic, containing stretching vibrations for the C=N bond of the isoxazole ring and the C=C bonds of the aromatic system. f1000research.com The C-O stretching within the isoxazole ring and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch typically appears at lower wavenumbers, often in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C=N bond are typically strong, aiding in their assignment. oatext.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak (IR) |

| C=N Stretch | Isoxazole Ring | 1620 - 1680 | Medium-Strong (IR/Raman) |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong (IR/Raman) |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong (IR) |

| C-N Stretch | Ar-NH₂ | 1250 - 1350 | Medium (IR) |

| C-O-N Stretch | Isoxazole Ring | 1100 - 1250 | Medium (IR) |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong (IR) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Assignment and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. oxcryo.commun.ca This technique provides unequivocal proof of structure by yielding accurate measurements of bond lengths, bond angles, and torsional angles. recx.no

To perform this analysis, a high-quality single crystal of this compound must first be grown. researchgate.net The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed. The data can be used to construct a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined.

For this compound, an SCXRD analysis would:

Confirm the connectivity and planarity of the fused benzisoxazole ring system.

Provide precise bond lengths for all bonds, including C-Br, C-N, C-O, and those within the aromatic ring, which can offer insights into the electronic nature of the molecule.

Reveal the conformation of the amino group relative to the ring.

Elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and potential π-π stacking between the aromatic rings. mdpi.com

While no published crystal structure for this compound was identified, this technique would be the gold standard for its solid-state structural verification. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are studied)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit any chiroptical activity and would be "silent" in a CD spectrometer.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter into a substituent attached to the amino group or the aromatic ring, then chiroptical spectroscopy would become a vital tool. It would be used to:

Confirm the presence of chirality in the synthesized derivatives.

Potentially assign the absolute configuration (R/S) of the new stereocenter(s) by comparing experimental spectra to theoretical calculations or to the spectra of known standards.

Study conformational changes of the chiral derivatives in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aminothiazoles |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Bromobenzisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 3-Amino-4-bromobenzisoxazole. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties. DFT, with its balance of accuracy and computational cost, is particularly well-suited for studying molecules of this size, while Ab Initio methods, though more computationally intensive, can offer higher accuracy for specific properties.

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzisoxazole ring system, owing to the presence of lone pair electrons and the π-conjugated system. Conversely, the LUMO is likely distributed over the entire aromatic system, with potential contributions from the bromine atom due to its electron-withdrawing nature.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 | Highest Occupied Molecular Orbital |

| LUMO | -1.24 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.63 | Energy difference between HOMO and LUMO |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the nitrogen of the amino group, due to their lone pairs of electrons. The hydrogen atoms of the amino group and the regions around the bromine atom might exhibit a positive electrostatic potential.

| Atom/Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Amino Group (N) | -35.2 | Susceptible to electrophilic attack |

| Isoxazole Ring (O) | -28.9 | Susceptible to electrophilic attack |

| Bromine Atom (Br) | +15.7 | Potential site for nucleophilic interaction |

| Amino Group (H) | +25.4 | Potential for hydrogen bond donation |

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be generated.

Theoretical IR and Raman spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| N-H Stretch (IR) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| C=N Stretch (IR) | 1620 cm⁻¹ | 1615 cm⁻¹ |

| ¹³C Chemical Shift (C-Br) | 115.2 ppm | 114.8 ppm |

| ¹H Chemical Shift (NH₂) | 5.3 ppm | 5.1 ppm |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how its shape influences its properties and interactions. The molecule may exist in several conformations due to the rotation around single bonds, particularly the C-N bond of the amino group.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By systematically varying the key dihedral angles, it is possible to identify the low-energy conformations (local minima) and the transition states that connect them. This analysis provides a detailed picture of the conformational flexibility and the relative populations of different conformers at a given temperature. For this compound, the orientation of the amino group relative to the benzisoxazole ring would be a key factor in determining the most stable conformers.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to model potential reaction pathways, such as electrophilic substitution on the benzene (B151609) ring or reactions involving the amino group.

Transition state modeling is a key aspect of this process. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a proposed reaction mechanism. For instance, the mechanism of a potential cyclization reaction or a substitution reaction at the bromine position could be investigated.

Molecular Docking and Dynamics Simulations with Biological Targets (purely in silico binding predictions)

Given the prevalence of the benzisoxazole scaffold in medicinal chemistry, in silico methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the potential biological activity of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method allows for the exploration of potential binding modes and the estimation of the binding affinity. Based on the known biological activities of similar compounds, potential protein targets for this compound could include kinases, enzymes, or receptors. For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a known target for some benzisoxazole derivatives. A hypothetical docking study could predict how this compound might bind to the ATP-binding site of VEGFR-2.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon ligand binding.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a potentially strong binding affinity. |

| Interacting Residues | Cys919, Asp1046, Glu885 | Key amino acids in the binding site involved in interactions. |

| Hydrogen Bonds | 2 | The amino group of the ligand forms hydrogen bonds with the backbone carbonyl of Cys919 and the side chain of Asp1046. |

| Hydrophobic Interactions | Val848, Leu1035 | The benzisoxazole ring interacts with hydrophobic residues in the binding pocket. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (focus on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical methodologies employed to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. For a molecule like this compound, these models are instrumental in predicting its behavior and guiding the synthesis of new derivatives with enhanced or desired characteristics. The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of compounds are dependent on the changes in their molecular features.

These molecular features are quantified by numerical values known as chemical descriptors . The process involves calculating a variety of descriptors for a set of molecules with known activities or properties and then using statistical methods to develop a mathematical equation that relates these descriptors to the observed outcomes.

While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles can be effectively understood through research on analogous heterocyclic structures, such as benzoxazoles and other substituted benzisoxazoles. These studies highlight the critical role of various classes of chemical descriptors.

Chemical descriptors are broadly categorized into several groups, each representing different aspects of the molecular structure. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR/QSPR model.

Key Classes of Chemical Descriptors Relevant to this compound:

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for its interaction with biological targets. The presence of the amino (-NH2) group, an electron-donating group, and the bromo (-Br) group, an electron-withdrawing group, on the benzisoxazole scaffold significantly influences its electronic properties.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability.

Dipole Moment: This descriptor measures the polarity of the molecule, which affects its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: These values describe the distribution of electrons within the molecule and are essential for understanding electrostatic interactions with a receptor.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its ability to fit into a binding site.

Sterimol Parameters: These parameters (L, B1, B5) describe the dimensions of a substituent in different directions.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for lipophilicity and plays a significant role in a molecule's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (the molecular graph). They encode information about the size, shape, and degree of branching of the molecule.

Connectivity Indices (e.g., Kier's molecular connectivity indices, ¹χ, ¹χv): These indices reflect the degree of branching and connectivity of atoms within the molecule.

3D Descriptors: In more advanced 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are derived from the 3D aligned structures of the molecules.

Steric Fields: These fields map the regions around the molecule where bulky groups would lead to a favorable or unfavorable interaction.

Electrostatic Fields: These fields indicate regions where positive or negative charges are favored for optimal interaction.

Hydrophobic Fields: These map the hydrophobic characteristics of the molecule.

Hydrogen Bond Donor/Acceptor Fields: These identify areas where hydrogen bond donors or acceptors on the molecule would enhance its activity.

The following tables provide an illustrative summary of the types of chemical descriptors that would be considered in a hypothetical QSAR/QSPR study of this compound and its derivatives.

Table 1: Key Chemical Descriptor Classes for QSAR/QSPR Modeling

| Descriptor Class | Examples | Information Encoded | Relevance to this compound |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Electron distribution, reactivity, polarity | The amino and bromo groups create a specific electronic profile crucial for interactions. |

| Steric | Molecular Volume, Surface Area, Sterimol Parameters | Size, shape, and bulkiness of the molecule | Determines the fit within a biological target's binding pocket. |

| Hydrophobic | LogP | Lipophilicity, membrane permeability | Influences pharmacokinetic properties. |

| Topological | Connectivity Indices | Molecular branching and connectivity | Provides a simplified representation of molecular structure. |

| 3D-QSAR Fields | Steric, Electrostatic, H-bond Donor/Acceptor | 3D interaction potential with a target | Offers a detailed map for optimizing molecular interactions. |

Table 2: Hypothetical Electronic and Hydrophobic Descriptors for Substituted Benzisoxazoles

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | LogP |

| This compound | - | -6.25 | -1.10 | 5.15 | 3.45 | 2.10 |

| Derivative 1 | 4-H | -6.10 | -1.05 | 5.05 | 2.90 | 1.80 |

| Derivative 2 | 4-Cl | -6.30 | -1.15 | 5.15 | 3.60 | 2.25 |

| Derivative 3 | 4-F | -6.28 | -1.12 | 5.16 | 3.55 | 2.15 |

Note: The values in Table 2 are hypothetical and for illustrative purposes only, demonstrating the types of data generated in a computational study.

In a typical QSAR study, a series of analogues of this compound would be synthesized, and their biological activity or a specific property would be measured. Concurrently, a range of chemical descriptors for each analogue would be calculated using computational chemistry software. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be applied to derive a mathematical model. A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insights into the molecular features that are important for the desired biological effect, thereby guiding future drug design efforts.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the amino and bromo substituents on the benzisoxazole framework endows 3-Amino-4-bromobenzisoxazole with significant potential as a versatile building block in the synthesis of more complex molecular structures. The amino group serves as a nucleophile or a site for diazotization, enabling the introduction of a wide array of functionalities. Concurrently, the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

While extensive research on the specific applications of this compound as a building block is still emerging, its structural motifs are analogous to other substituted aminobrominated aromatics that have been widely employed in the synthesis of pharmaceuticals and other biologically active compounds. The benzisoxazole core itself is a privileged scaffold in medicinal chemistry, suggesting that derivatives of this compound could be key intermediates in the synthesis of novel therapeutic agents.

Integration into Heterocyclic Scaffolds of Research Interest

The reactivity of the amino and bromo groups on this compound makes it a suitable precursor for the construction of fused heterocyclic systems. The amino group can participate in condensation reactions with various electrophiles to form new rings, while the bromine atom can be utilized in intramolecular cyclization reactions. This dual functionality allows for the elaboration of the benzisoxazole core into more complex, polycyclic architectures.

For instance, the amino group can be acylated and subsequently cyclized to form fused pyrimidines or other nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C-N bond formation, following the introduction of a suitable tether, could also lead to the synthesis of novel bridged or annulated benzisoxazole derivatives. The development of such synthetic routes is an active area of research, with the potential to unlock new classes of heterocyclic compounds with unique electronic and biological properties.

Precursor for Functional Organic Materials

The inherent electronic properties of the benzisoxazole system, combined with the synthetic handles provided by the amino and bromo groups, make this compound an attractive starting material for the synthesis of functional organic materials.

Monomer Units for Polymer Synthesis

The bifunctional nature of this compound allows it to be considered as a monomer for polymerization reactions. For example, polycondensation reactions involving the amino group with diacyl chlorides or other difunctional monomers could lead to the formation of novel polyamides or polyimides. Similarly, the bromine atom can be utilized in cross-coupling polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These polymers, incorporating the benzisoxazole unit into their backbone, are of interest for their potential thermal, mechanical, and electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reacting Group(s) on Monomer | Potential Co-monomer | Resulting Polymer Class |

| Polycondensation | Amino group | Diacyl chloride, Diisocyanate | Polyamide, Polyurea |

| Suzuki Polycondensation | Bromo group (after conversion to boronic acid/ester) | Dihaloarene | Conjugated Polymer |

| Heck Polycondensation | Bromo group | Divinylarene | Conjugated Polymer |

Components in Organic Electronic Devices (e.g., OLEDs, Organic Semiconductors) Research

The electron-deficient nature of the isoxazole (B147169) ring suggests that benzisoxazole derivatives could possess interesting electronic properties suitable for applications in organic electronics. By modifying the this compound core through various synthetic transformations, it is possible to tune the HOMO and LUMO energy levels of the resulting molecules. This makes them potential candidates for use as host materials, electron-transporting materials, or hole-transporting materials in organic light-emitting diodes (OLEDs) and as active components in organic semiconductors. The bromine atom provides a convenient site for introducing other aromatic or heteroaromatic units via cross-coupling reactions to extend the conjugation and modify the electronic characteristics.

Elements in Sensor Technologies and Chemosensors

The amino group of this compound can be readily modified to incorporate specific recognition moieties for ions or neutral molecules. The benzisoxazole core can act as a fluorophore or chromophore, and the binding of an analyte to the recognition site can induce a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity. This principle forms the basis for the design of chemosensors. The ability to functionalize both the amino and bromo positions allows for the creation of a diverse library of sensor molecules with tailored selectivities and sensitivities.

Ligand Design and Coordination Chemistry Applications

The presence of both a nitrogen atom in the isoxazole ring and the exocyclic amino group makes this compound a potential ligand for coordination to metal centers. The amino group can be derivatized to create more complex chelating ligands, such as Schiff bases or amides containing additional donor atoms. The bromine atom can also be replaced with other coordinating groups. The resulting metal complexes could find applications in catalysis, materials science, and as therapeutic or diagnostic agents. The specific coordination geometry and the electronic properties of the complexes would be influenced by the nature of the metal ion and the modifications made to the this compound scaffold.

Biological and Medicinal Chemistry Research Pre Clinical Investigations and Mechanistic Insights Only

Rational Design and Synthesis of 3-Amino-4-bromobenzisoxazole Analogues as Potential Bioactive Agents

The development of novel therapeutic agents often begins with a promising chemical scaffold, and this compound serves as a key building block in medicinal chemistry. The rational design of its analogues is a meticulous process aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Researchers employ several strategies, including bioisosteric replacement, where the bromine atom at the 4-position might be substituted with other halogens (Cl, F) or functional groups (e.g., CF3, CN) to modulate electronic and steric properties. Similarly, the 3-amino group is a prime site for modification, where derivatization into amides, sulfonamides, or Schiff bases can lead to new molecular interactions with biological targets.

Structure-based drug design is another critical approach, where computational modeling predicts the binding of proposed analogues to the active site of a specific enzyme or receptor. This allows for the design of compounds with improved affinity and specificity.

The synthesis of these rationally designed analogues typically involves multi-step reaction sequences. A common synthetic route might start with a substituted phenol (B47542), which undergoes cyclization to form the benzisoxazole core. The introduction of the amino and bromo groups can be achieved through various established organic chemistry reactions. For instance, nitration followed by reduction can yield the amino group, while electrophilic bromination can install the bromine atom at the desired position. The versatility of these synthetic methods allows for the creation of a diverse library of analogues for biological screening.

In Vitro Biological Target Validation and Mechanistic Studies

Once synthesized, analogues of this compound are subjected to a battery of in vitro assays to validate their interaction with specific biological targets and to elucidate their mechanisms of action. These studies are fundamental to understanding how the compounds exert their effects at a molecular level.

Commonly used techniques include enzyme inhibition assays, which measure the ability of a compound to block the activity of a target enzyme. For example, if the analogues are designed as kinase inhibitors, their potency is determined by measuring the reduction in phosphorylation of a substrate. Kinetic studies are then performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into the compound's interaction with the enzyme.

Receptor binding assays are another cornerstone of in vitro validation. These experiments quantify the affinity of a compound for a specific receptor, typically using radiolabeled ligands. By measuring the displacement of the radioligand, researchers can calculate the binding affinity (Ki) of the test compound, a key indicator of its potential potency.

To gain a precise understanding of how these analogues interact with their targets, researchers utilize advanced techniques like X-ray crystallography and computational molecular docking. Molecular docking simulations predict the most likely conformation of a compound when bound to a target protein's active site. These models highlight crucial molecular-level interactions, such as:

Hydrogen Bonds: The 3-amino group is a potential hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole (B147169) ring can act as acceptors.

Halogen Bonds: The 4-bromo substituent can form halogen bonds with electron-rich pockets in the target protein, an interaction that is increasingly recognized for its importance in ligand binding.

Hydrophobic Interactions: The benzene (B151609) ring of the benzisoxazole core can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

These detailed interaction maps are invaluable for guiding the next cycle of drug design, allowing chemists to make targeted modifications to the molecular structure to enhance binding affinity and selectivity.

Systematic analysis of the biological data from a series of analogues leads to the development of a Structure-Activity Relationship (SAR). SAR studies correlate specific chemical features of the molecules with their observed biological activity, providing a blueprint for optimizing the lead compound.

For the this compound scaffold, SAR investigations typically explore:

Modification of the 3-amino group: Converting the primary amine to secondary or tertiary amines, or to various amides, can significantly impact activity. These changes affect the compound's hydrogen bonding capacity, polarity, and ability to interact with specific residues.

Substitution on the benzene ring: Adding other substituents to the aromatic ring can influence lipophilicity, metabolic stability, and target binding.

The insights gained from SAR are crucial for refining the chemical structure to maximize potency and minimize off-target effects.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues Against a Hypothetical Kinase

| Compound ID | R1 (at 4-position) | R2 (at 3-position) | Kinase Inhibition IC₅₀ (nM) |

| Ref-Cmpd | -Br | -NH₂ | 150 |

| Analog-1 | -Cl | -NH₂ | 220 |

| Analog-2 | -F | -NH₂ | 450 |

| Analog-3 | -Br | -NH(CH₃) | 95 |

| Analog-4 | -Br | -N(CH₃)₂ | 310 |

| Analog-5 | -Br | -NHC(O)CH₃ | 75 |

Pre-clinical In Vitro Cytotoxicity and Antiproliferative Activity Investigations

A significant area of research for benzisoxazole derivatives is their potential as anticancer agents. Pre-clinical investigations involve screening this compound analogues against a panel of human cancer cell lines to assess their cytotoxicity and antiproliferative activity.

Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. From these assays, the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%—is determined. Compounds are often tested against a variety of cell lines representing different cancer types, such as lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT116), and leukemia (e.g., K562), to identify potential selectivity. Promising compounds exhibit high potency (low IC₅₀ values) against cancer cells while showing minimal toxicity to normal, non-cancerous cell lines.

Table 2: Example In Vitro Antiproliferative Activity of Selected Analogues

| Compound ID | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| Analog-A | 1.2 | 2.5 | 1.8 |

| Analog-B | 0.8 | 1.1 | 0.9 |

| Analog-C | 5.6 | 7.3 | 6.1 |

| Analog-D | >50 | >50 | >50 |

Antimicrobial Efficacy in Laboratory Models

The benzisoxazole scaffold is also explored for its potential to combat microbial infections. In vitro antimicrobial efficacy studies are conducted to determine the activity of this compound derivatives against a range of pathogenic bacteria and fungi.

The primary method for assessing antibacterial and antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method. Compounds are tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger. An effective antimicrobial agent will have low MIC values against the target pathogens.

Table 3: Representative In Vitro Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Analog-X | 4 | 32 | 8 |

| Analog-Y | 8 | 64 | 16 |

| Analog-Z | 2 | 16 | 4 |

Neurochemical Research Applications

Derivatives of this compound are also investigated for their potential in treating central nervous system (CNS) disorders. Pre-clinical research in this area often focuses on their anticonvulsant and enzyme-inhibiting properties.

For potential anticonvulsant activity, compounds are often first evaluated in rodent models using tests like the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) seizure test. These tests assess a compound's ability to prevent the spread of seizures or raise the seizure threshold, respectively.

Another key area of neurochemical research is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. In vitro studies measure the ability of this compound analogues to inhibit the activity of these enzymes, often using fluorometric or radiometric assays. Researchers determine the IC₅₀ values for both MAO-A and MAO-B to assess both the potency and the selectivity of the compounds. High selectivity for one isoform over the other is often a desirable property to minimize potential side effects.

Agrochemical Research Applications and Design Considerations (e.g., herbicides, insecticides, fungicides)

There is no documented research available that investigates the potential application of this compound as an active ingredient in herbicides, insecticides, or fungicides. The design considerations, synthesis of derivatives for structure-activity relationship (SAR) studies, and mechanistic insights into its potential effects on common agricultural pests or weeds have not been reported.

A search for analogous structures, such as aminotriazole-based herbicides, indicates that the broader class of nitrogen-containing heterocyclic compounds has been explored for agrochemical purposes. For instance, 3-Amino-1,2,4-triazole (Amitrole) is a known non-selective herbicide. However, this information is not directly applicable to this compound, and no comparative studies or derivative designs involving this specific compound have been published.

Table 1: Agrochemical Research Data for this compound

| Application | Target Species | Efficacy Data | Mechanistic Insights |

| Herbicide | Not Studied | Not Available | Not Available |

| Insecticide | Not Studied | Not Available | Not Available |

| Fungicide | Not Studied | Not Available | Not Available |

| This table is presented to illustrate the absence of available data. |

Bioconjugation Chemistry and Probe Development